(S)-1-(tert-Butoxycarbonyl)-2-(4-nitrobenzyl)pyrrolidine-2-carboxylic acid
Overview
Description
(S)-1-(tert-Butoxycarbonyl)-2-(4-nitrobenzyl)pyrrolidine-2-carboxylic acid is a chiral compound with significant applications in organic synthesis and pharmaceutical research. This compound features a pyrrolidine ring substituted with a tert-butoxycarbonyl (Boc) protecting group, a 4-nitrobenzyl group, and a carboxylic acid functional group. The presence of these functional groups makes it a versatile intermediate in the synthesis of various biologically active molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-1-(tert-Butoxycarbonyl)-2-(4-nitrobenzyl)pyrrolidine-2-carboxylic acid typically involves the following steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving an appropriate amine and a dihaloalkane under basic conditions.
Introduction of the Boc Protecting Group: The tert-butoxycarbonyl group is introduced using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine.
Attachment of the 4-Nitrobenzyl Group: The 4-nitrobenzyl group can be introduced via a nucleophilic substitution reaction using 4-nitrobenzyl bromide and a suitable base.
Carboxylation: The carboxylic acid group is typically introduced through a carboxylation reaction, often using carbon dioxide under high pressure in the presence of a strong base.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Continuous flow chemistry and catalytic processes are often employed to enhance efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The nitro group can undergo reduction to form an amine, which can further participate in various coupling reactions.
Reduction: The nitro group can be reduced to an amine using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The Boc group can be removed under acidic conditions to yield the free amine, which can then undergo various substitution reactions.
Hydrolysis: The ester bond in the Boc group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C), lithium aluminum hydride (LiAlH4)
Substitution: Hydrochloric acid (HCl), trifluoroacetic acid (TFA)
Hydrolysis: Sodium hydroxide (NaOH), sulfuric acid (H2SO4)
Major Products
Reduction of Nitro Group: 4-aminobenzyl derivative
Hydrolysis of Boc Group: Free amine derivative
Substitution Reactions: Various substituted pyrrolidine derivatives
Scientific Research Applications
(S)-1-(tert-Butoxycarbonyl)-2-(4-nitrobenzyl)pyrrolidine-2-carboxylic acid is widely used in scientific research due to its versatility:
Chemistry: It serves as a building block in the synthesis of complex organic molecules, particularly in asymmetric synthesis.
Biology: The compound is used in the study of enzyme mechanisms and as a precursor for the synthesis of enzyme inhibitors.
Medicine: It is a key intermediate in the synthesis of pharmaceutical compounds, including potential drug candidates for various diseases.
Industry: The compound is used in the production of fine chemicals and as a precursor in the synthesis of agrochemicals.
Mechanism of Action
The mechanism of action of (S)-1-(tert-Butoxycarbonyl)-2-(4-nitrobenzyl)pyrrolidine-2-carboxylic acid depends on its specific application. In general, the compound can act as a substrate or inhibitor in enzymatic reactions, interacting with active sites and influencing biochemical pathways. The nitro group can participate in redox reactions, while the Boc group can be selectively removed to expose reactive amine functionalities.
Comparison with Similar Compounds
Similar Compounds
(S)-1-(tert-Butoxycarbonyl)-2-(benzyl)pyrrolidine-2-carboxylic acid: Lacks the nitro group, making it less reactive in redox reactions.
(S)-1-(tert-Butoxycarbonyl)-2-(4-methoxybenzyl)pyrrolidine-2-carboxylic acid: Contains a methoxy group instead of a nitro group, affecting its electronic properties and reactivity.
(S)-1-(tert-Butoxycarbonyl)-2-(4-chlorobenzyl)pyrrolidine-2-carboxylic acid: The chloro group provides different reactivity and potential for further substitution reactions.
Uniqueness
(S)-1-(tert-Butoxycarbonyl)-2-(4-nitrobenzyl)pyrrolidine-2-carboxylic acid is unique due to the presence of the nitro group, which imparts distinct electronic properties and reactivity. This makes it particularly useful in redox chemistry and as a precursor for the synthesis of amine derivatives.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and comparisons with similar compounds
Properties
IUPAC Name |
(2S)-1-[(2-methylpropan-2-yl)oxycarbonyl]-2-[(4-nitrophenyl)methyl]pyrrolidine-2-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N2O6/c1-16(2,3)25-15(22)18-10-4-9-17(18,14(20)21)11-12-5-7-13(8-6-12)19(23)24/h5-8H,4,9-11H2,1-3H3,(H,20,21)/t17-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZLAHSBNFIOYNRP-KRWDZBQOSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCC1(CC2=CC=C(C=C2)[N+](=O)[O-])C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1CCC[C@]1(CC2=CC=C(C=C2)[N+](=O)[O-])C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N2O6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00375967 | |
Record name | (S)-1-(tert-Butoxycarbonyl)-2-(4-nitrobenzyl)pyrrolidine-2-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00375967 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
350.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
959581-73-8 | |
Record name | (S)-1-(tert-Butoxycarbonyl)-2-(4-nitrobenzyl)pyrrolidine-2-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00375967 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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